N-{3-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine
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Overview
Description
N-{3-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with azepane derivatives in the presence of suitable catalysts and solvents . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-{3-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{3-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine derivatives
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine derivatives
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazine derivatives
Uniqueness
The uniqueness of N-{3-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine lies in its specific structural features, which confer distinct pharmacological properties and reactivity patterns.
Properties
CAS No. |
1246075-91-1 |
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Molecular Formula |
C18H24N6S |
Molecular Weight |
356.5g/mol |
IUPAC Name |
3-[3-(azepan-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H24N6S/c1-22(2)15-9-7-8-14(12-15)17-21-24-16(19-20-18(24)25-17)13-23-10-5-3-4-6-11-23/h7-9,12H,3-6,10-11,13H2,1-2H3 |
InChI Key |
KGMSDBRBFDHIHT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CN4CCCCCC4 |
Origin of Product |
United States |
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